molecular formula C8H18O B1584603 Di-sec-butyl ether CAS No. 6863-58-7

Di-sec-butyl ether

Cat. No. B1584603
CAS RN: 6863-58-7
M. Wt: 130.23 g/mol
InChI Key: HHBZZTKMMLDNDN-UHFFFAOYSA-N
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Description

Di-sec-butyl ether is a chemical compound with the molecular formula C8H18O . It is colorless, volatile, and flammable, with a peculiar ethereal smell . The molecular weight of Di-sec-butyl ether is 130.2279 .


Synthesis Analysis

Di-sec-butyl ether can be synthesized through the Williamson Ether Synthesis, where an alkyl halide (or sulfonate, such as a tosylate or mesylate) undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether . Best results are obtained with primary alkyl halides or methyl halides .


Molecular Structure Analysis

The molecular structure of Di-sec-butyl ether consists of two sec-butyl groups connected by an oxygen atom .


Physical And Chemical Properties Analysis

Di-sec-butyl ether has a molecular weight of 130.2279 . It is a colorless, volatile, and flammable liquid . The liquid form of Di-sec-butyl ether is lighter than water, while the vapor is heavier than air .

Scientific Research Applications

  • Solvent in Organic Synthesis

    • Field : Organic Chemistry
    • Application : Di-sec-butyl ether is used as a solvent in various chemical reactions and processes . For example, phenyllithium is commercially available as a ca. 1.8M solution in dibutyl ether .
    • Method : The ether is used as a medium for the reaction, facilitating the interaction of reactants .
    • Results : The use of Di-sec-butyl ether as a solvent can lead to successful synthesis of various organic compounds .
  • Solvent for Grignard Syntheses

    • Field : Organic Chemistry
    • Application : Di-sec-butyl ether is used as a solvent for Grignard syntheses .
    • Method : In a Grignard reaction, the Grignard reagent is dissolved in Di-sec-butyl ether to facilitate the reaction .
    • Results : The use of Di-sec-butyl ether as a solvent can lead to successful synthesis of various organic compounds via Grignard reactions .
  • Solvent for Fats, Oils, Organic Acids, Alkaloids, Natural and Synthetic Resins

    • Field : Industrial Chemistry
    • Application : Di-sec-butyl ether is used as a solvent for fats, oils, organic acids, alkaloids, natural and synthetic resins .
    • Method : The ether is used to dissolve these substances, often for extraction or purification purposes .
    • Results : The use of Di-sec-butyl ether as a solvent can lead to successful extraction or purification of these substances .
  • Manufacturing of Pesticides

    • Field : Agricultural Chemistry
    • Application : Di-sec-butyl ether is used in the manufacturing of pesticides, such as cyhexatin .
    • Method : The ether is used as a solvent or reagent in the synthesis of the pesticide .
    • Results : The use of Di-sec-butyl ether in the manufacturing process can lead to successful synthesis of pesticides .

Safety And Hazards

Di-sec-butyl ether is a flammable liquid . It may form explosive peroxides and there is a risk of ignition . Vapors may travel to the source of ignition and flash back . Containers may explode when heated . It is advised to keep the product and empty container away from heat and sources of ignition .

properties

IUPAC Name

2-butan-2-yloxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBZZTKMMLDNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027636
Record name Bis(2-butyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-sec-butyl ether

CAS RN

6863-58-7
Record name sec-Butyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6863-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-butyl) ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 2,2'-oxybis-
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Record name Bis(2-butyl) ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxybisbutane
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

The procedure described in comparison Example 1 was altered so that by use of an additional dosing pump 54 kgs of the process water (total amount 204 kgs) were charged to the n-butane/n-butene mixture (feedgas and recycle gas=3,000 kgs/h) and transferred to the evaporator. Employing the same conditions as in comparison Example 1 (155° C. to 160° C., 70 bar) a temperature of 155° C. to 162° C. could be maintained in the reactor without additional heating or cooling. In the sump of a column, average amounts of 201.3 kgs (2,720 moles) of sec. butyl alcohol and 2.1 kgs (16.2 moles) of di-sec. butyl ether were obtained per hour as an approx. 99% purity crude alcohol. 101.5 kgs of n-butene and 46.4 kgs of n-butane were obtained as an approx. 59% mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
n-butane n-butene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

From the recycle, a 76% residual gas containing 95.2 grams of n-butenes (1.7 moles) and 30.4 grams of n-butene (0.52 mole) was removed per hours, was depressured to normal atmospheric pressure in the second separator and was discharged. In the second separator 140 grams (1.9 moles) of secondary butyl alcohol and 0.7-1.4 grams of di-sec. butyl ether were obtained per hour after removing the C4 -components in the form of a 77 to 89% crude alcohol still containing 10-22% water. The space-time yield of secondary butyl alcohol was 1.6 moles per liter of catalyst an hour, the selectivity being more than 99%.
[Compound]
Name
residual gas
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-butenes
Quantity
95.2 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
171
Citations
JW Kovach III, WD Seider - Journal of Chemical and Engineering …, 1988 - ACS Publications
… The dehydration is accomplished primarily in an azeotropic distillation towerusing one of the reaction byproducts, di-sec-butyl ether (DSBE), as the dehydrating agent. Simulation results …
Number of citations: 14 pubs.acs.org
JL Mazzei, FR de Aquino Neto… - Industrial & engineering …, 1994 - ACS Publications
… The formation of DBS and di-sec-butyl ether (SBE) as byproducts in these industrial processes is undesirable. Therefore, their quantitation wouldallow investigation on optimization of …
Number of citations: 1 pubs.acs.org
RD Bowen, D Suh, JK Terlouw - Organic mass spectrometry, 1994 - Wiley Online Library
… The reactions of ionized di-n-butyl ether are reported and compared with those of ionized n-butyl sec-butyl and di-sec-butyl ether. The main fragmentation of metastable (CH3CH,CH,…
SJ Park, KJ Han, S Horstmann - Fluid phase equilibria, 2007 - Elsevier
The liquid–liquid equilibria for binary systems of tert-amyl ethyl ether (TAEE)+water, isopropyl tert-butyl ether (IPTBE)+water and di-sec-butyl ether (DSBE)+water are analytically …
Number of citations: 6 www.sciencedirect.com
M Iriuchijima, Y Komatsu - Journal of The Japan Petroleum Institute, 1964 - jstage.jst.go.jp
Solubilities, azeotropic compositions and some physical properties of di-sec-butyl ether(SBE), which is recently produced in commercial scale as a by-product in sec-butyl …
Number of citations: 3 www.jstage.jst.go.jp
DG Hall, C Gupta, TH Morton - Journal of the American Chemical …, 1981 - ACS Publications
… base (2 X 10"4 torr) produces di-sec-butyl ether, which is observed at the part per 104 … in condensedphases, we conclude that the recovered di-sec-butyl ether does not come from …
Number of citations: 42 pubs.acs.org
S Ummadisetty, RF Storey - Macromolecules, 2013 - ACS Publications
… We demonstrated the quantitative syntheses of exo-olefin-terminated PIB by in situ quenching of living PIB with diisopropyl or di-sec-butyl ether, followed by decomposition of the …
Number of citations: 53 pubs.acs.org
M Rapei - 2015 - dspace.uii.ac.id
… The role of surface acidity and also pore distribution of the catalysts towards the improvement of 2butanol conversion into 2-butene and di-sec butyl ether is discussed in this paper. …
Number of citations: 5 dspace.uii.ac.id
S Blagov, S Parada, O Bailer, P Moritz, D Lam… - Chemical engineering …, 2006 - Elsevier
Kinetics of side reactions of the formation of n-butyl acetate in the heterogeneously catalyzed esterification of n-butanol with acetic acid were studied in an isothermal fixed-bed flow …
Number of citations: 117 www.sciencedirect.com
C Kalamaras, K Shaik, G Kalghatgi, H Babiker… - Fuel, 2017 - Elsevier
… The component named SuperButol™ is mainly a mixture of butanol isomers (∼93%) with small amounts of diisobutylenes (∼5%) and di-sec-butyl ether (∼2%). The manufacturing …
Number of citations: 16 www.sciencedirect.com

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